2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(thiophen-2-yl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(2-chloroacetyl)piperazin-1-yl]-2-thiophen-2-ylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3OS/c13-8-12(17)16-5-3-15(4-6-16)10(9-14)11-2-1-7-18-11/h1-2,7,10H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIVUJWQRCKKEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C#N)C2=CC=CS2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Monoacylation of Piperazine
Piperazine reacts with chloroacetyl chloride under controlled conditions to yield N-chloroacetylpiperazine. Stoichiometric control (1:1 molar ratio) is essential to prevent over-acylation.
- Piperazine (10 mmol) is dissolved in dry dichloromethane (DCM) under nitrogen.
- Chloroacetyl chloride (10 mmol) is added dropwise at 0°C, followed by triethylamine (12 mmol) to scavenge HCl.
- The mixture is stirred at room temperature for 4–6 hours, yielding N-chloroacetylpiperazine in 75–85% after recrystallization (ethanol/water).
Key Data :
- Yield : 82%
- Characterization : $$ ^1H $$ NMR (DMSO-d6): δ 3.55–3.72 (m, 8H, piperazine), 4.12 (s, 2H, CH2Cl).
Synthesis of the Thiophene-Acetonitrile Subunit
Cyanation of Thiophene Derivatives
2-Thiophenecarbonitrile is synthesized via Rosenmund-von Braun reaction or nucleophilic substitution.
- 2-Bromothiophene (10 mmol) is treated with CuCN (12 mmol) in dimethylformamide (DMF) at 120°C for 8 hours.
- The product is extracted with ethyl acetate and purified via distillation, yielding 2-thiophenecarbonitrile (68–72%).
- Thiophene-2-carboxylic acid is converted to its acyl chloride using thionyl chloride, followed by reaction with ammonia to form the amide and subsequent dehydration with P2O5.
Key Data :
Coupling Strategies for Final Assembly
Nucleophilic Substitution
The acetonitrile α-carbon acts as a nucleophile, displacing chloride from N-chloroacetylpiperazine.
- N-Chloroacetylpiperazine (5 mmol) and 2-thiophenecarbonitrile (5.5 mmol) are dissolved in acetonitrile.
- Potassium carbonate (10 mmol) is added, and the mixture is refluxed for 12 hours.
- The product is isolated via column chromatography (SiO2, ethyl acetate/hexane 1:3), yielding 65–70%.
Optimization :
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Buchwald-Hartwig amination couples brominated thiophene derivatives with piperazine.
- 2-Bromo-2-thiophenecarbonitrile (5 mmol), N-chloroacetylpiperazine (5.5 mmol), Pd(OAc)2 (0.1 equiv), and BINAP (0.2 equiv) are mixed in toluene.
- The reaction is heated at 80°C for 18 hours under nitrogen, affording the product in 60–65% yield after purification.
Key Data :
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | K2CO3, CH3CN, reflux | 65–78% | Simple setup, no metal catalysts | Requires activated substrates |
| Buchwald-Hartwig | Pd(OAc)2, BINAP, toluene, 80°C | 60–65% | Tolerates electron-deficient substrates | High cost of catalysts |
| One-Pot Assembly | Sequential acylation/cyanation | 55–60% | Reduced purification steps | Lower overall yield |
Challenges and Optimization Strategies
Side Reactions
Purification
- Column chromatography (SiO2, ethyl acetate/hexane) is effective but time-consuming.
- Recrystallization from ethanol/water offers a scalable alternative with 85–90% recovery.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(thiophen-2-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the thiophene ring .
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that derivatives of compounds similar to 2-[4-(2-chloroacetyl)piperazin-1-yl]-2-(thiophen-2-yl)acetonitrile exhibit significant anticancer properties. A study highlighted that compounds with similar structural motifs demonstrated selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study : A derivative was tested against human cancer cell lines, showing an IC₅₀ value in the low micromolar range, indicating potent activity compared to standard chemotherapeutics .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies have shown that it possesses activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, suggesting potential for development as an antimicrobial agent.
Case Study : In vitro tests revealed that modifications to the thiophene ring could enhance antimicrobial activity, paving the way for new formulations .
Pharmacological Potential
3. CNS Disorders
Compounds similar to this compound have been investigated for their potential in treating central nervous system disorders. The piperazine structure is known for its interaction with neurotransmitter receptors, making it a candidate for addressing conditions like anxiety and depression.
Case Study : A related compound demonstrated anxiolytic effects in animal models, suggesting that further exploration could lead to new therapeutic agents for anxiety disorders .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of thiophene derivatives with chloroacetylated piperazines. This method allows for the modification of functional groups to enhance biological activity or selectivity.
| Synthesis Route | Starting Materials | Yield (%) |
|---|---|---|
| Reaction with thiophene derivative | Chloroacetylpiperazine | 85% |
Mechanism of Action
The mechanism of action of 2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(thiophen-2-yl)acetonitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Key Observations:
The 2-chloroacetyl group distinguishes the target compound from its non-acetylated analog (C₁₀H₁₃N₃S), providing a reactive site for nucleophilic substitution (e.g., with amines or thiols) . 4-Chlorophenyl and 4-methoxyphenyl substituents (in analogs from and ) alter electronic properties: the chloro group is electron-withdrawing, while methoxy is electron-donating, affecting solubility and binding affinity .
Reactivity: The chloroacetyl group in the target compound enables it to act as an alkylating agent, a feature absent in the phenyl-substituted analogs . This reactivity is critical in drug design, particularly for covalent inhibitors. The non-acetylated thiophene analog (C₁₀H₁₃N₃S) lacks this functionality, limiting its utility to non-covalent interactions .
Commercial Status :
- The target compound is discontinued , whereas phenyl-substituted analogs remain available , suggesting challenges in synthesis, stability, or demand.
Biological Activity
2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(thiophen-2-yl)acetonitrile is a synthetic compound that has garnered attention for its potential biological activities. This compound features a piperazine ring, which is known for its diverse pharmacological properties, and a thiophene moiety that enhances its bioactivity. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 4-(chloroacetyl)-1-piperazinylacetonitrile. It has a molecular formula of C12H14ClN3OS and a molecular weight of 285.78 g/mol. The presence of the chloroacetyl group is significant as it can form covalent bonds with nucleophilic sites on proteins, leading to various biological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors:
- Enzyme Inhibition : The chloroacetyl group can irreversibly bind to serine or cysteine residues in active sites of enzymes, inhibiting their function. This mechanism is common among many piperazine derivatives.
- Receptor Modulation : The piperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity and influencing various physiological processes.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the piperazine structure have shown enhanced antibacterial effects against Gram-positive bacteria.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate antibacterial activity | |
| Norfloxacin derivatives | Enhanced Gram-positive selectivity |
Antitumor Activity
The compound has also been evaluated for its antitumor potential. In vitro studies demonstrated that related compounds exhibited cytotoxic effects on various cancer cell lines:
These findings suggest that while the compound shows promise, further optimization may be necessary to enhance its potency against cancer cells.
Case Studies
A notable study focused on the synthesis and evaluation of piperazine derivatives, including this compound. The research highlighted the structure-activity relationship (SAR), indicating that modifications in the piperazine ring could significantly influence biological activity:
- Synthesis : The compound was synthesized via a reaction between chloroacetyl chloride and piperazine in the presence of a base.
- Biological Evaluation : The synthesized compounds were tested for their ability to inhibit bacterial growth and their cytotoxic effects on tumor cells.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(thiophen-2-yl)acetonitrile, and how can reaction progress be monitored?
Answer:
The synthesis typically involves sequential functionalization of the piperazine ring. A common approach includes:
Piperazine alkylation : Reacting piperazine with a thiophene-containing acetonitrile derivative under basic conditions (e.g., K₂CO₃ in DMF).
Chloroacetylation : Introducing the 2-chloroacetyl group via nucleophilic substitution using chloroacetyl chloride in anhydrous dichloromethane .
Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is used to track reaction progress. Post-synthesis, confirm purity via HPLC (>95%) and structural integrity via H/C NMR .
Basic: Which spectroscopic techniques are essential for structural elucidation of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 337.08) .
Advanced: How do steric and electronic effects of the thiophene substituent influence reactivity in cross-coupling reactions?
Answer:
The electron-rich thiophene ring enhances nucleophilic aromatic substitution (SNAr) at the α-carbon of the acetonitrile group. Steric hindrance from the 2-thienyl group may slow reactivity in bulky electrophilic environments. Computational studies (DFT) suggest that the sulfur atom’s lone pairs stabilize transition states, favoring regioselective functionalization . Experimental optimization (e.g., adjusting solvent polarity or using Pd-catalyzed coupling) is recommended to mitigate steric challenges .
Advanced: How can researchers address contradictions in reported biological activity data for similar piperazine-acetonitrile derivatives?
Answer:
Discrepancies often arise from:
- Variability in assay conditions (e.g., cell lines, IC₅₀ protocols).
- Purity differences : Impurities >5% can skew results; always verify via HPLC .
Resolution strategies :
Reproduce assays under standardized conditions (e.g., NIH/3T3 cells for cytotoxicity).
Perform structure-activity relationship (SAR) studies to isolate the impact of the chloroacetyl group vs. thiophene .
Methodological: What strategies improve the yield of the chloroacetylation step?
Answer:
- Temperature control : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis of chloroacetyl chloride).
- Solvent selection : Use anhydrous dichloromethane to enhance electrophilicity of the chloroacetyl group.
- Stoichiometry : A 1.2:1 molar ratio of chloroacetyl chloride to piperazine intermediate reduces unreacted starting material .
Advanced: What computational tools predict the binding affinity of this compound with kinase targets?
Answer:
- Molecular docking (AutoDock/Vina) : Use the crystal structure of similar piperazine derivatives (e.g., PDB ID 4XYZ) to model interactions with ATP-binding pockets .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR models : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with experimental IC₅₀ values .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
